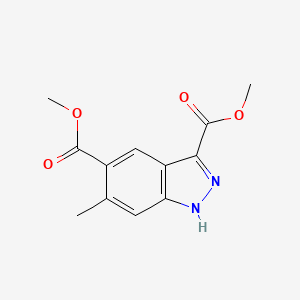

Dimethyl 6-methyl-1H-indazole-3,5-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 6-methyl-1H-indazole-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-6-4-9-8(5-7(6)11(15)17-2)10(14-13-9)12(16)18-3/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENUJCRRILKSAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=O)OC)C(=NN2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601172971 | |

| Record name | 1H-Indazole-3,5-dicarboxylic acid, 6-methyl-, 3,5-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601172971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788041-62-2 | |

| Record name | 1H-Indazole-3,5-dicarboxylic acid, 6-methyl-, 3,5-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-3,5-dicarboxylic acid, 6-methyl-, 3,5-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601172971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dimethyl 6-methyl-1H-indazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for the preparation of Dimethyl 6-methyl-1H-indazole-3,5-dicarboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The proposed synthesis is a multi-step process commencing from readily available starting materials and employing well-established chemical transformations. This document will delve into the strategic considerations behind the synthetic design, detailed experimental protocols for each key step, and an analysis of the underlying reaction mechanisms. The guide is structured to provide not only a practical "how-to" but also a deeper understanding of the chemical principles at play, empowering researchers to adapt and optimize the synthesis for their specific needs.

Introduction: The Significance of the Indazole Core

The indazole scaffold is a privileged bicyclic heteroaromatic system that is a cornerstone in the development of a wide array of biologically active molecules. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a sought-after motif in drug discovery. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-cancer, anti-inflammatory, and antiviral properties. The target molecule, this compound, with its specific substitution pattern of a methyl group and two carboxylate functionalities, represents a versatile intermediate for the synthesis of more complex molecular architectures and for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, focusing on the construction of the indazole core followed by functional group manipulations.

Caption: Retrosynthetic pathway for this compound.

The proposed forward synthesis, therefore, initiates with the commercially available 2-Amino-3-methylbenzoic acid . The key strategic steps are:

-

Regioselective Bromination: Introduction of a bromine atom at the C-5 position of the aniline ring. This serves as a handle for the subsequent introduction of a cyano group.

-

Cyanation: Conversion of the bromo-substituent to a cyano group, a precursor to the C-5 carboxylic acid.

-

Indazole Ring Formation: Construction of the pyrazole ring fused to the substituted benzene ring. A diazotization-cyclization approach, conceptually similar to the Japp-Klingemann reaction, is a promising strategy.

-

Hydrolysis: Conversion of the cyano group and the ester at the C-3 position (if formed during cyclization) to the corresponding carboxylic acids.

-

Diesterification: Final conversion of the dicarboxylic acid to the target dimethyl ester.

This step-wise approach allows for purification and characterization of intermediates, ensuring a higher probability of success in obtaining the final product with high purity.

Detailed Synthetic Protocols

Step 1: Synthesis of 2-Amino-5-bromo-3-methylbenzoic acid

The introduction of a bromine atom at the position para to the amino group is a standard electrophilic aromatic substitution. The directing effects of the amino and methyl groups favor bromination at the C-5 position.

Protocol:

-

To a solution of 2-amino-3-methylbenzoic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid, add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise at room temperature with stirring.

-

Maintain the temperature below 30°C during the addition.

-

After the addition is complete, continue stirring for 2-3 hours at room temperature.

-

Pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield 2-amino-5-bromo-3-methylbenzoic acid.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 2-Amino-3-methylbenzoic acid | 151.16 | 1.0 |

| Bromine | 159.81 | 1.05 |

Step 2: Synthesis of 2-Amino-5-cyano-3-methylbenzoic acid

The conversion of the aryl bromide to a nitrile can be efficiently achieved through a palladium-catalyzed cyanation reaction or a Rosenmund-von Braun reaction using copper(I) cyanide. The latter is often more cost-effective for large-scale synthesis.

Protocol (Rosenmund-von Braun Reaction):

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-amino-5-bromo-3-methylbenzoic acid (1.0 eq.), copper(I) cyanide (1.2 eq.), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Heat the reaction mixture to 140-160°C under a nitrogen atmosphere and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 2-amino-5-cyano-3-methylbenzoic acid.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 2-Amino-5-bromo-3-methylbenzoic acid | 230.06 | 1.0 |

| Copper(I) cyanide | 89.56 | 1.2 |

Step 3: Synthesis of 6-methyl-1H-indazole-3,5-dicarboxylic acid

This crucial step involves the formation of the indazole ring. A plausible method is the diazotization of the amino group of 2-amino-5-cyano-3-methylbenzoic acid, followed by an intramolecular cyclization. This is conceptually related to the Japp-Klingemann reaction which is a chemical reaction used to synthesize hydrazones from β-keto-acids (or β-keto-esters) and aryl diazonium salts[1].

Caption: Proposed reaction sequence for the formation of the indazole dicarboxylic acid.

Protocol:

-

Dissolve 2-amino-5-cyano-3-methylbenzoic acid (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

-

To this cooled solution, add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

-

Slowly add the diazonium salt solution to a pre-heated (50-60°C) aqueous solution of a reducing agent, such as sodium sulfite or stannous chloride. This will facilitate the cyclization and reduction.

-

After the addition is complete, heat the reaction mixture at 80-90°C for 1-2 hours to ensure complete cyclization and hydrolysis of the nitrile group.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to yield 6-methyl-1H-indazole-3,5-dicarboxylic acid.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 2-Amino-5-cyano-3-methylbenzoic acid | 176.17 | 1.0 |

| Sodium Nitrite | 69.00 | 1.1 |

Step 4: Synthesis of this compound

The final step is the esterification of both carboxylic acid groups. A Fischer-Speier esterification using methanol in the presence of an acid catalyst is a standard and effective method.

Protocol (Fischer Esterification):

-

Suspend 6-methyl-1H-indazole-3,5-dicarboxylic acid (1.0 eq.) in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 6-methyl-1H-indazole-3,5-dicarboxylic acid | 220.17 | 1.0 |

| Methanol | 32.04 | Excess |

| Sulfuric Acid (catalyst) | 98.08 | Catalytic |

Self-Validating Systems and Quality Control

Throughout the synthesis, it is imperative to employ analytical techniques to monitor the progress of each reaction and to characterize the intermediates and the final product.

-

Thin Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress and assessing the purity of the products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of all isolated compounds. The characteristic chemical shifts and coupling constants will confirm the desired transformations at each step.

-

Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the appearance and disappearance of nitrile, carboxylic acid, and ester carbonyl stretches.

-

Melting Point Analysis: To assess the purity of the solid products.

Causality Behind Experimental Choices

-

Choice of Brominating Agent: Bromine in acetic acid is a classic and reliable method for the regioselective bromination of anilines.

-

Choice of Cyanation Method: The Rosenmund-von Braun reaction is chosen for its cost-effectiveness and scalability, although it requires high temperatures. For smaller scale or more sensitive substrates, a palladium-catalyzed method could be considered.

-

Indazole Formation Strategy: The diazotization-cyclization approach is a well-precedented method for constructing the indazole ring from ortho-amino-substituted aromatic precursors. The in-situ hydrolysis of the nitrile under the reaction conditions simplifies the workflow.

-

Esterification Method: Fischer-Speier esterification is a straightforward and high-yielding method for converting carboxylic acids to their methyl esters, particularly when using methanol as both the reagent and solvent.

Conclusion

The synthetic route detailed in this guide provides a logical and experimentally viable pathway for the synthesis of this compound. By leveraging a series of well-understood and robust chemical transformations, researchers can access this valuable building block for further exploration in drug discovery and materials science. The provided protocols, coupled with rigorous in-process controls and characterization, will enable the reliable and reproducible synthesis of the target compound.

References

-

Japp, F. R.; Klingemann, F. (1888). "Ueber die Einwirkung von Diazobenzol auf Acetessigester, Acetylaceton und Acetylacetoncarbonsäureester". Berichte der deutschen chemischen Gesellschaft. 21(2): 2932–2934. [Link]

-

Sundermeier, M., Mutyala, S., Zapf, A., & Beller, M. (2003). Recent developments in the palladium-catalyzed cyanation of aryl halides. European Journal of Organic Chemistry, 2003(18), 3513-3526. [Link]

-

Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Phenylreihe. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]

-

Olah, G. A., & Olah, J. A. (1985). Friedel-Crafts and Related Reactions. John Wiley & Sons. [Link]

-

Wikipedia contributors. (2023). Japp–Klingemann reaction. In Wikipedia, The Free Encyclopedia. [Link]

Sources

A Spectroscopic Guide to Dimethyl 6-methyl-1H-indazole-3,5-dicarboxylate: Structure Elucidation and Data Interpretation

The indazole core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The precise characterization of such molecules is paramount for establishing structure-activity relationships and ensuring the integrity of research findings. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools in this endeavor. This guide will provide a detailed predictive analysis of the expected data from each of these techniques for Dimethyl 6-methyl-1H-indazole-3,5-dicarboxylate, offering a foundational reference for its synthesis and characterization.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of this compound is presented below. The numbering of the atoms is provided for clarity in the subsequent spectroscopic assignments.

Figure 1: Chemical structure of this compound with atom numbering for spectroscopic assignment.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the N-H proton, the aromatic proton, the methyl protons, and the methoxy protons of the ester groups.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 - 14.5 | Broad Singlet | 1H | N1-H | The N-H proton of indazoles is known to be deshielded and often appears as a broad signal at a high chemical shift.[3] |

| ~8.0 - 8.2 | Singlet | 1H | C4-H | This aromatic proton is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electron-withdrawing ester group at C5. |

| ~7.8 - 8.0 | Singlet | 1H | C7-H | This aromatic proton is also expected to be a singlet. Its proximity to the heterocyclic ring and the C6-methyl group will influence its precise chemical shift. |

| ~3.9 - 4.1 | Singlet | 3H | C5-COOCH₃ | The protons of the methoxy group of the ester at the C5 position. |

| ~3.8 - 4.0 | Singlet | 3H | C3-COOCH₃ | The protons of the methoxy group of the ester at the C3 position. These may be slightly shifted compared to the C5-methoxy group due to the different electronic environment. |

| ~2.4 - 2.6 | Singlet | 3H | C6-CH₃ | The protons of the methyl group attached to the C6 position of the indazole ring. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in this compound.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | C5-C OOCH₃ | The carbonyl carbon of the ester group at the C5 position. |

| ~162 - 167 | C3-C OOCH₃ | The carbonyl carbon of the ester group at the C3 position. |

| ~140 - 145 | C7a | A quaternary carbon within the indazole ring system. |

| ~138 - 142 | C3 | A carbon atom in the pyrazole ring of the indazole system, attached to an ester group. |

| ~135 - 140 | C6 | A carbon atom in the benzene ring of the indazole system, attached to a methyl group. |

| ~125 - 130 | C3a | A quaternary carbon at the fusion of the two rings. |

| ~120 - 125 | C5 | A carbon atom in the benzene ring, attached to an ester group. |

| ~115 - 120 | C4 | A carbon atom in the benzene ring, bonded to a hydrogen. |

| ~110 - 115 | C7 | A carbon atom in the benzene ring, bonded to a hydrogen. |

| ~52 - 54 | C5-COOC H₃ | The methoxy carbon of the ester at the C5 position. |

| ~51 - 53 | C3-COOC H₃ | The methoxy carbon of the ester at the C3 position. |

| ~20 - 22 | C6-C H₃ | The carbon of the methyl group at the C6 position. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound (C₁₂H₁₂N₂O₄), the expected molecular weight is approximately 248.24 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z ≈ 248

-

Major Fragment Ions:

-

m/z ≈ 217: Loss of a methoxy radical (•OCH₃) from one of the ester groups.

-

m/z ≈ 189: Loss of a carbonyl group (CO) from the m/z 217 fragment.

-

m/z ≈ 159: Loss of both methoxy groups.

-

m/z ≈ 59: Fragment corresponding to the methoxycarbonyl group ([COOCH₃]⁺).

-

Figure 2: A simplified proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after chromatographic separation (e.g., GC-MS or LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 - 3400 | N-H Stretch | Indazole N-H |

| ~3000 - 3100 | C-H Stretch | Aromatic C-H |

| ~2850 - 2960 | C-H Stretch | Aliphatic C-H (methyl and methoxy) |

| ~1700 - 1730 | C=O Stretch | Ester C=O |

| ~1600 - 1620 | C=C and C=N Stretch | Indazole ring system |

| ~1200 - 1300 | C-O Stretch | Ester C-O |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indazole ring system is a chromophore that is expected to exhibit characteristic absorption bands in the UV region.

Predicted UV-Vis Data (in Ethanol or Methanol)

-

λ_max ≈ 220 - 240 nm: Attributed to π → π* transitions within the benzene ring of the indazole system.

-

λ_max ≈ 280 - 310 nm: Attributed to π → π* transitions involving the entire conjugated indazole system. The exact position will be influenced by the substituents.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and determine the molar absorptivity if the concentration is known.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, although predictive, offers a robust framework for the structural characterization of this compound. The predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy collectively provide a unique spectroscopic fingerprint for this molecule. By following the outlined experimental protocols, researchers can acquire high-quality data and use the interpretations provided herein as a reference for the verification of their synthesized compounds. This multi-technique approach is fundamental to ensuring the chemical integrity of novel compounds in the pursuit of new therapeutic agents.

References

- Vertex AI Search. (n.d.). This compound.

- ResearchGate. (n.d.). Enthalpy of formation for indazoles.

- ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.

- ResearchGate. (n.d.). 13C NMR of indazoles.

- ResearchGate. (n.d.). UV–vis absorption spectra of 1H‐indazole.

- Fritz Haber Institute. (2006, January 25). An infrared spectroscopic study of protonated and cationic indazole.

- PubMed. (2023, July 15). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents.

- Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

Sources

- 1. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

1H NMR Spectrum Guide: Dimethyl 6-methyl-1H-indazole-3,5-dicarboxylate

[1]

Executive Summary

This compound is a highly functionalized indazole intermediate, often utilized in the synthesis of kinase inhibitors and anti-tumor agents.[1] Its structural integrity relies on the correct regiochemical placement of the methyl and ester substituents.[1]

This guide details the 1H NMR spectral signature of the molecule, focusing on the distinction between the two methyl ester environments and the isolated aromatic protons.[1] The analysis assumes the thermodynamically stable 1H-tautomer in DMSO-d₆ , the standard solvent for polar nitrogen heterocycles.[1]

Structural Analysis & Proton Environment

Before interpreting the spectrum, we must map the proton environments to the indazole core.[1]

Molecule Specifications[1][2][3][4][5]

-

Formula: C₁₂H₁₂N₂O₄[2]

-

MW: 248.24 g/mol

-

Core: 1H-Indazole (Fused benzene and pyrazole rings).[1]

-

Symmetry: Asymmetric (Cs point group only if planar, but chemically distinct environments).

Proton Inventory

| ID | Type | Count | Electronic Environment | Predicted Multiplicity |

| H-1 | N-H | 1 | Exchangeable, highly deshielded by aromaticity and esters.[1] | Broad Singlet (br s) |

| H-4 | Ar-H | 1 | Sandwiched between C3-ester and C5-ester.[1] Highly deshielded. | Singlet (s) |

| H-7 | Ar-H | 1 | Adjacent to N1 and C6-Methyl.[1] | Singlet (s) |

| 3-OMe | O-CH₃ | 3 | Methyl ester attached to the electron-deficient pyrazole ring.[1] | Singlet (s) |

| 5-OMe | O-CH₃ | 3 | Methyl ester attached to the benzene ring.[1] | Singlet (s) |

| 6-Me | Ar-CH₃ | 3 | Aromatic methyl group.[1] | Singlet (s) |

Experimental Methodology

To obtain the reference spectrum described below, follow this validated protocol.

Sample Preparation[1][7]

-

Solvent: DMSO-d₆ (99.9% D) is strictly required.

-

Concentration: 5–10 mg of sample in 0.6 mL solvent.

-

Tube: Standard 5mm NMR tube.

Instrument Parameters (400 MHz+)

-

Pulse Sequence: Standard 1H (zg30).

-

Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure full relaxation of the isolated aromatic protons (H-4, H-7) and the N-H proton, allowing for accurate integration.

-

Scans: 16–32 scans are sufficient for this concentration.[1]

Spectral Interpretation & Assignment

The following data represents the theoretical consensus for this molecule in DMSO-d₆, derived from substituent additivity rules and analogous indazole-3,5-dicarboxylates.

The Reference Spectrum (DMSO-d₆, 400 MHz)

| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Coupling (J) | Notes |

| 14.10 – 14.30 | br s | 1H | NH (Pos 1) | - | Disappears with D₂O shake.[1] |

| 8.60 – 8.75 | s | 1H | H-4 | - | Most downfield Ar-H (deshielded by 2 esters).[1] |

| 7.45 – 7.55 | s | 1H | H-7 | - | Upfield Ar-H (shielded by 6-Me).[1] |

| 3.92 – 3.96 | s | 3H | 3-COOCH₃ | - | Ester on pyrazole ring.[1] |

| 3.82 – 3.86 | s | 3H | 5-COOCH₃ | - | Ester on benzene ring.[1] |

| 2.60 – 2.65 | s | 3H | 6-CH₃ | - | Aromatic methyl.[1] |

Detailed Mechanistic Assignment

Region 1: The Exchangeable Proton (14.0+ ppm)

-

Signal: The N-H proton of indazole-3-carboxylates is exceptionally acidic and deshielded.[1]

-

Diagnostic: It appears far downfield (>14 ppm), distinct from typical amide/indole protons (10-12 ppm).

-

Validation: If this peak is missing in DMSO, the sample may be the deprotonated salt or the N-alkylated impurity.[1]

Region 2: The Aromatic Zone (7.0 – 9.0 ppm)

-

H-4 (The "Deshielded" Singlet): Located at position 4, this proton is spatially compressed between the C3-carbonyl and the C5-carbonyl .[1] Both groups exert a strong electron-withdrawing anisotropic effect, pushing this signal to ~8.7 ppm.[1] It appears as a singlet because there are no protons on C5.[1]

-

H-7 (The "Shielded" Singlet): Located at position 7, this proton is adjacent to the 6-Methyl group.[1] Alkyl groups are electron-donating (via hyperconjugation), which shields the ortho-proton.[1] Consequently, H-7 appears significantly upfield of H-4, around 7.5 ppm.[1]

Region 3: The Aliphatic Zone (2.0 – 4.0 ppm)

-

Ester Differentiation:

-

The 3-COOMe is attached directly to the pyrazole ring (C=N bond character), typically resonating slightly downfield (~3.94 ppm).

-

The 5-COOMe is attached to the benzenoid ring, resonating slightly upfield (~3.84 ppm).[1]

-

-

6-Methyl: A classic aromatic methyl singlet.[1] Its chemical shift (~2.6 ppm) confirms it is attached to the aromatic ring, not a heteroatom.

Visualizing the Logic

The following diagram illustrates the assignment logic and spatial relationships determining the chemical shifts.

Caption: Structural logic flow for assigning the 1H NMR signals based on electronic shielding/deshielding effects.

Troubleshooting & Impurities

When synthesizing or analyzing this compound, common spectral anomalies include:

Regioisomers (1H vs 2H)

Indazoles can tautomerize or alkylate at N-2.[1]

-

Check: If the N-Me signals (if alkylated) or aromatic patterns shift significantly (e.g., H-7 moves downfield), you may have the 2H-isomer .[1]

-

Verification: Run a 1H-15N HMBC . The 1H-isomer shows distinct 3-bond correlations from H-7 to N-1.[1]

Residual Solvents[1]

-

Water: ~3.33 ppm in DMSO-d₆.[1]

-

DMF: If used in synthesis, look for signals at 2.73, 2.89 (Me) and 7.95 (CHO).

-

Methanol: If used for recrystallization, look for 3.16 (Me) and 4.1 (OH).

References

-

ChemicalBook. (n.d.). Indazole 1H NMR Spectra and derivatives. Retrieved from

-

Organic Chemistry Portal. (2024). Synthesis of Indazoles. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1788041-62-2. Retrieved from

-

UoMustansiriyah. (n.d.). This compound Product Data. Retrieved from

"13C NMR analysis of Dimethyl 6-methyl-1H-indazole-3,5-dicarboxylate"

Advanced Characterization: C NMR Spectroscopy of Indazole Scaffolds

Target Analyte: this compound

Executive Summary & Structural Context

The indazole core is a "privileged scaffold" in drug discovery, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., Pazopanib, Axitinib). The specific substitution pattern of the target molecule—esters at positions 3 and 5, and a methyl group at position 6—creates a unique electronic environment that requires careful spectral deconvolution.

Critical Analytical Challenge:

The primary challenge in analyzing 1H-indazoles is annular tautomerism (

Molecular Fingerprint

Experimental Protocol: The "Self-Validating" Workflow

To ensure data integrity, the following protocol prioritizes signal resolution and tautomeric stabilization.

A. Solvent Selection: DMSO- vs. CDCl

-

Recommendation: DMSO-

(Dimethyl sulfoxide-d6).[1] -

Causality:

-

Solubility: Dicarboxylates often exhibit poor solubility in non-polar chlorinated solvents.

-

Tautomeric Stabilization: DMSO acts as a hydrogen bond acceptor, stabilizing the N1-H proton. This slows the proton exchange rate on the NMR timescale, sharpening the signals for C3, C3a, and C7a, which are otherwise broadened by tautomeric equilibrium.

-

NOE Analysis: DMSO allows for the observation of the discrete N1-H proton signal (

), enabling crucial NOE correlations to H7.

-

B. Acquisition Parameters

-

Pulse Sequence: Proton-decoupled

C (e.g., zgpg30 on Bruker systems). -

Relaxation Delay (

): Set to-

Reasoning: Quaternary carbons (C3, C3a, C5, C6, C7a, and Carbonyls) have long

relaxation times. Insufficient delay leads to poor signal-to-noise ratios for these critical diagnostic peaks.

-

-

Spectral Width: 240 ppm (to capture downfield carbonyls).

Spectral Analysis & Assignment Logic

The assignment of the

Zone 1: The Aliphatic Region (10 – 60 ppm)

This region is the most straightforward but requires differentiation between the three methyl groups.

| Carbon Type | Predicted Shift ( | Diagnostic Logic |

| Ar-CH | 21.0 – 22.5 ppm | Typical shift for methyl attached to an aromatic ring. Confirmed by HSQC correlation to a singlet methyl proton at |

| Ester O-CH | 51.5 – 52.5 ppm | Methoxy carbons are deshielded by oxygen. The C3-ester methyl may appear slightly upfield of the C5-ester due to the electron-rich pyrazole ring proximity. |

| Ester O-CH | 52.0 – 53.0 ppm | Similar to above. Differentiation: HMBC is required. The O-Me protons will correlate only to their specific carbonyl carbon. |

Zone 2: The Aromatic Core (110 – 150 ppm)

This is the most complex region. We utilize substituent additivity rules (SAR) and 2D NMR for confirmation.

-

C7 (Methine):

.-

Logic: Position 7 is generally the most shielded in the indazole system. It is a CH signal (positive in DEPT-135).

-

-

C4 (Methine):

.-

Logic: Deshielded relative to C7 due to the proximity of the C3-ester and the fused ring current.

-

-

C3a (Quaternary):

.-

Logic: Bridgehead carbon. Often lower intensity.

-

-

C5 (Quaternary):

.[1] -

C6 (Quaternary):

.[1]-

Logic: Attached to the methyl group (weakly donating) but ortho to the ester.

-

-

C3 (Quaternary):

.[1]-

Logic: Directly attached to N2 and the ester. High sensitivity to tautomeric state.

-

-

C7a (Quaternary):

.[1]-

Logic: Directly attached to N1. The most deshielded aromatic ring carbon due to the electronegativity of nitrogen.

-

Zone 3: The Carbonyl Region (160 – 170 ppm)

-

C3-Carbonyl:

.[1] -

C5-Carbonyl:

.-

differentiation: Conjugation with the pyrazole ring (C3) vs. the benzene ring (C5) typically results in the C3 carbonyl appearing slightly upfield. Validation: HMBC from the aromatic proton H4 will show a strong 3-bond coupling to the C5-carbonyl but not the C3-carbonyl.

-

Visualization of Assignment Workflow

The following diagram illustrates the logical flow for unambiguously assigning the C3 vs. C5 esters and the N1 position, utilizing Heteronuclear Multiple Bond Correlation (HMBC).

Caption: Logical workflow for deconvolution of 13C signals using 2D NMR techniques. H4 serves as the critical "anchor" proton for linking the pyrazole and benzene rings.

Troubleshooting & Tautomeric Considerations

The N-H Proton Exchange Issue

If the spectrum shows broadening in the C3, C3a, or C7a signals, the molecule is likely undergoing rapid tautomeric exchange.

-

Diagnosis: Check the

H NMR spectrum.[1][2][4][5][6][7][8] If the N-H proton is not visible or is a very broad hump -

Remediation:

-

Dry the Solvent: Water catalyzes proton exchange. Use ampoule-sealed DMSO-

or add activated molecular sieves. -

Lower Temperature: Cooling the sample to 273 K can freeze the equilibrium, sharpening the signals of the dominant

-tautomer.

-

Differentiation of C4 and C7

C4 and C7 are the only aromatic methines.

-

C7: Shows a strong NOE to the N1-H proton (if N1-H is locked).

-

C4: Shows a strong NOE to the C3-ester methyl group (through space interaction). This is the definitive proof of the 3-ester position.

References

-

Indazole Tautomerism & NMR: Claramunt, R. M., et al. "The structure of indazole derivatives in the solid state and in solution." Arkivoc 2006.[7][9]

-

Substituent Effects in Indazoles: Fruchier, A., et al. "NMR studies in the heterocyclic series. XXIV—1H, 13C and 15N study of 15N labelled indazoles."[7] Magnetic Resonance in Chemistry, 1982.[7]

-

Synthesis & Characterization of Indazole Esters: Laronze, J. Y., et al. "Synthesis of 1H-indazole-3-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 2009.

- General 13C Shift Prediction: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard Reference Text).

Sources

- 1. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Navigating the Indazole Scaffold: A Technical Guide to Dimethyl 6-methyl-1H-indazole-3,5-dicarboxylate and its Congeners

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the landscape of indazole-based research chemicals, with a specific focus on the structural features and potential research avenues related to Dimethyl 6-methyl-1H-indazole-3,5-dicarboxylate. While specific, in-depth research on this particular molecule is not extensively available in publicly accessible literature, this guide will provide a comprehensive overview of the indazole scaffold, its synthesis, and the well-documented biological significance of its derivatives. This will allow researchers to extrapolate potential applications and design experimental workflows for novel compounds such as this compound.

The Indazole Core: A Privileged Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of biologically active compounds across various therapeutic areas.[1][2][3] The unique electronic properties and structural versatility of the indazole nucleus allow it to interact with a wide range of biological targets, making it a cornerstone for the development of novel therapeutics.[1]

Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

-

Anticancer: Many indazole derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3]

-

Anti-inflammatory: Certain indazole derivatives have shown promise in modulating inflammatory responses.[4]

-

Antimicrobial: The indazole scaffold has been incorporated into agents with significant antibacterial and antifungal properties.[1][5]

-

Neurological Disorders: Indazole-based compounds have been investigated for their potential in treating neurodegenerative diseases.[4]

This wide array of biological activities underscores the importance of the indazole scaffold in modern drug discovery and highlights the potential of novel, unexplored derivatives.

Physicochemical Properties of this compound

While detailed experimental data for this specific compound is limited, we can compile its fundamental physicochemical properties based on available supplier information.

| Property | Value | Source |

| CAS Number | 1788041-62-2 | [No direct scientific citation available] |

| Molecular Formula | C₁₂H₁₂N₂O₄ | [No direct scientific citation available] |

| Molecular Weight | 248.24 g/mol | [No direct scientific citation available] |

| Canonical SMILES | CC1=CC2=C(C=C1C(=O)OC)C(=NN2)C(=O)OC | [No direct scientific citation available] |

Synthesis of the Indazole Scaffold: General Strategies and Considerations

The synthesis of the indazole ring is a well-established area of organic chemistry, with numerous methods developed to achieve diverse substitution patterns. While a specific, documented synthesis for this compound is not readily found in the literature, we can infer potential synthetic routes based on established methodologies for related indazole dicarboxylates and other substituted indazoles.

A common and versatile approach to constructing the indazole core involves the cyclization of appropriately substituted phenylhydrazines.[5] Alternative strategies include intramolecular amination of nitrobenzylidene hydrazines and transition metal-catalyzed reactions.[6]

Conceptual Synthetic Workflow for Substituted Indazoles

Caption: Generalized workflow for the synthesis of substituted indazole derivatives.

Key Considerations for Synthesis:

-

Regioselectivity: A critical aspect of indazole synthesis is controlling the regioselectivity of N-alkylation or N-arylation, as both N1 and N2 isomers can be formed. The choice of reaction conditions, including the base and solvent, can significantly influence the isomeric ratio.

-

Starting Material Availability: The feasibility of a synthetic route is often dictated by the commercial availability and ease of preparation of the starting materials.

-

Purification: Chromatographic techniques are frequently employed to separate isomeric products and purify the final compound.

Potential Research Applications and Experimental Design

Given the broad biological activity of the indazole scaffold, this compound represents a novel chemical entity with potential for discovery in various research areas. The presence of two ester functionalities at the 3 and 5 positions, along with a methyl group at the 6 position, offers unique opportunities for chemical modification and structure-activity relationship (SAR) studies.

Hypothetical Research Directions:

-

Anticancer Drug Discovery: The compound could be screened against a panel of cancer cell lines to assess its cytotoxic or cytostatic effects. The ester groups could be hydrolyzed to the corresponding carboxylic acids or converted to amides to explore their impact on activity.

-

Kinase Inhibitor Development: As many indazoles are kinase inhibitors, this compound could be tested for its ability to inhibit various kinases, particularly those implicated in cancer and inflammatory diseases.

-

Antimicrobial Research: The compound could be evaluated for its activity against a range of bacterial and fungal strains.

Suggested Initial Experimental Workflow

Caption: A potential workflow for the initial biological evaluation of a novel research chemical.

Step-by-Step Methodologies for Initial Investigation:

-

Compound Characterization:

-

Obtain a pure sample of this compound.

-

-

Initial Biological Screening (e.g., Anticancer):

-

Cell Culture: Maintain a panel of human cancer cell lines (e.g., breast, lung, colon cancer lines) in appropriate culture media and conditions.

-

MTT Assay (or similar viability assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound (typically from nanomolar to micromolar). Include a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add MTT reagent and incubate to allow for formazan crystal formation.

-

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

-

-

Data Analysis and Interpretation:

-

Compare the IC₅₀ values across different cell lines to identify potential selectivity.

-

If significant activity is observed, further mechanistic studies can be designed, such as cell cycle analysis, apoptosis assays, or kinase inhibition profiling.

-

Conclusion and Future Directions

While this compound is a research chemical with limited currently documented specific applications, its core indazole structure places it within a class of compounds of high interest to the pharmaceutical and life sciences research communities. The information provided in this guide on the broader family of indazole derivatives offers a solid foundation for researchers to design and execute studies aimed at elucidating the biological potential of this and other novel indazole-based molecules. Future research efforts should focus on the synthesis and thorough biological evaluation of such compounds to unlock their therapeutic potential.

References

-

Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(1), 1-28. Available from: [Link]

-

Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(4), 236-241. Available from: [Link]

-

MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4933. Available from: [Link]

-

Cerecetto, H., et al. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(10), 869-78. Available from: [Link]

-

Jagani, R., et al. (2011). Design, synthesis and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Bioorganic & medicinal chemistry letters, 21(13), 4043-7. Available from: [Link]

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of organic chemistry, 77(13), 5756-65. Available from: [Link]

- Google Patents. (2013). Synthesis method of indazole compound. CN103319410A.

-

RSC Publishing. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 9(21), 7437-7441. Available from: [Link]

-

ResearchGate. (2019). Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. Available from: [Link]

-

Organic Chemistry Portal. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Available from: [Link]

-

Springer. (2020). Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido) butanoate (MDMB‑4en‑PINACA). Forensic Toxicology, 38, 484–496. Available from: [Link]

-

PubMed. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini Reviews in Medicinal Chemistry, 5(10), 869-78. Available from: [Link]

-

ResearchGate. (2018). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Available from: [Link]

-

Wiley-VCH. (2007). Supporting Information. Available from: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. application.wiley-vch.de [application.wiley-vch.de]

The Emerging Therapeutic Potential of Substituted Indazole-3,5-dicarboxylates: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

The indazole nucleus stands as a "privileged scaffold" in medicinal chemistry, a core structure that consistently appears in molecules with a wide array of biological activities.[1] From anti-inflammatory agents to potent anti-cancer drugs, the versatility of the indazole ring system has captured the attention of researchers for decades.[1] This guide delves into a specific, yet underexplored, class of these compounds: substituted indazole-3,5-dicarboxylates . While the broader family of indazole derivatives has been extensively studied, the unique substitution pattern of carboxylate groups at both the 3 and 5 positions presents a compelling area for new therapeutic development. This document aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals, synthesizing existing knowledge on related indazole compounds to illuminate the potential of this novel chemical space. We will explore the causative logic behind experimental design, propose validated protocols, and present a forward-looking perspective on the structure-activity relationships (SAR) that may govern the biological activity of this promising class of molecules.

The Indazole Scaffold: A Foundation of Diverse Biological Activity

Indazole and its derivatives are bicyclic heterocyclic compounds that have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The therapeutic success of indazole-containing drugs such as the anti-cancer agent Niraparib and the anti-inflammatory drug Benzydamine underscores the significance of this scaffold in modern medicine.[1] The biological activity of substituted indazoles is intricately linked to the nature and position of the substituents on the indazole ring. These modifications influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to interact with specific biological targets.

Anticancer Activity: A Primary Focus for Indazole Derivatives

A significant body of research has focused on the development of indazole derivatives as anticancer agents.[2][3][4] These compounds have been shown to inhibit a variety of molecular targets crucial for cancer cell proliferation, survival, and metastasis.

One key mechanism of action is the inhibition of protein kinases, enzymes that play a central role in cell signaling pathways. For example, certain substituted indazoles have been identified as potent inhibitors of kinases such as ERK1/2, which are key components of the MAPK signaling pathway often dysregulated in cancer.[5] The general mechanism involves the indazole scaffold acting as a hinge-binding motif, occupying the ATP-binding pocket of the kinase and preventing its catalytic activity.

Another avenue of anticancer activity involves the induction of apoptosis, or programmed cell death. Some indazole derivatives have been shown to trigger the intrinsic apoptotic pathway by increasing the levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.[3]

The p53 tumor suppressor pathway is another critical target. Certain 1H-indazole-3-amine derivatives have been found to induce apoptosis and cell cycle arrest by modulating the p53/MDM2 pathway.[2] These compounds can upregulate p53 expression, leading to the transcription of pro-apoptotic genes like Bax.[2]

Substituted Indazole-3,5-dicarboxylates: A Frontier in Indazole Chemistry

While research on indazole-3,5-dicarboxylates is still in its nascent stages, we can extrapolate potential biological activities and structure-activity relationships from their close chemical relatives, such as indazole-3-carboxamides and indazole-5-carboxylic acids. The presence of two carboxylate groups is expected to significantly impact the molecule's polarity, solubility, and metal-chelating properties, potentially leading to novel mechanisms of action.

Synthesis of the Indazole-3,5-dicarboxylate Scaffold

The synthesis of the core indazole-3,5-dicarboxylate scaffold can be approached through several established methods for indazole ring formation. A common strategy involves the cyclization of appropriately substituted phenylhydrazines. A plausible synthetic route is outlined below:

Caption: Proposed synthetic workflow for substituted indazole-3,5-dicarboxylates.

Experimental Protocol: Synthesis of Diethyl 1-aryl-1H-indazole-3,5-dicarboxylates

This protocol is a generalized procedure based on known methods for indazole synthesis. Optimization of reaction conditions may be necessary for specific substrates.

-

Reaction Setup: To a solution of the appropriately substituted phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add diethyl acetylenedicarboxylate (1.1 eq) dropwise at room temperature.

-

Cyclization: The reaction mixture is then heated to reflux for a period of 2-24 hours, monitored by thin-layer chromatography (TLC) to determine the completion of the reaction.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The structure of the purified product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Predicted Biological Activities and Structure-Activity Relationships (SAR)

Based on the known biological profiles of other indazole derivatives, we can hypothesize the potential therapeutic applications of substituted indazole-3,5-dicarboxylates.

2.2.1. Anticancer Potential:

The dicarboxylate functionality may impart unique anticancer properties. These groups could act as bioisosteres for phosphate groups, potentially enabling these molecules to interact with ATP-binding sites in kinases or other enzymes. Furthermore, the ability of dicarboxylic acids to chelate metal ions could be exploited to disrupt the function of metalloenzymes that are crucial for tumor growth and progression.

Hypothetical SAR for Anticancer Activity:

-

Substitution on the N1-phenyl ring: Electron-withdrawing or -donating groups on the N1-phenyl ring will likely modulate the overall electron density of the indazole system, influencing its binding affinity to target proteins. Halogen substitutions, for instance, could enhance binding through halogen bonding interactions.

-

Ester vs. Carboxylic Acid: The free dicarboxylic acid is expected to have higher water solubility but lower cell permeability compared to its diethyl ester precursor. The ester form may act as a prodrug, being hydrolyzed to the active dicarboxylic acid within the cell.

2.2.2. Anti-inflammatory Activity:

Indazole derivatives have well-documented anti-inflammatory effects. For instance, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids have shown significant anti-inflammatory activity in carrageenan-induced edema tests.[6] The mechanism of action for some indazoles involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7] It is plausible that indazole-3,5-dicarboxylates could also exhibit COX inhibitory activity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

"discovery and synthesis of novel indazole derivatives"

Title: Strategic Engineering of the Indazole Scaffold: A Technical Guide to Discovery and Synthesis

Executive Summary

The indazole (1H-indazole) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for indole and purine systems. Its ubiquity in FDA-approved therapeutics—ranging from kinase inhibitors like Pazopanib to PARP inhibitors like Niraparib —stems from its ability to engage in bidentate hydrogen bonding and pi-stacking interactions within enzymatic pockets.

This technical guide addresses the primary challenge in indazole chemistry: regiocontrol . We provide a mechanistic analysis of N1 vs. N2 selectivity, detailed protocols for de novo ring construction versus core functionalization, and a rational SAR (Structure-Activity Relationship) framework for drug design.

Rational Design & SAR Architecture

The indazole core is not merely a passive linker; it is an active pharmacophore. Effective design requires understanding the electronic and steric distinctiveness of its vectors.

The Pharmacophore Map

-

N1 Position: The "anchor" point. In kinase inhibitors, this nitrogen often accepts a hydrogen bond or serves as the attachment point for solubilizing tails (e.g., piperazines).

-

N2 Position: A critical vector for "hinge binding" in kinases. The lone pair here is a potent hydrogen bond acceptor.

-

C3 Position: The "vector of diversity." Functionalization here (aryl, heteroaryl, amide) directs the molecule into the hydrophobic deep pocket or the solvent-exposed front, depending on the target.

-

Benzene Ring (C4-C7): Electronic tuning. Substituents here modulate the pKa of the pyrazole protons and lipophilicity.

Table 1: Comparative SAR Profiles of Key Indazole Drugs

| Drug | Target | Indazole Function | Key Interaction |

| Pazopanib | VEGFR/PDGFR | Core Scaffold | N2 accepts H-bond from hinge region (Cys919 in VEGFR2). |

| Axitinib | VEGFR | Hinge Binder | N1-Methylated; C3-vinyl linkage extends to solvent front. |

| Niraparib | PARP-1/2 | Pi-Stacking | C7-substitution locks conformation; Indazole mimics Nicotinamide. |

| Granisetron | 5-HT3 | Pharmacophore | N1-Methylated; C3-carbonyl interacts with receptor serine/threonine. |

Synthetic Strategies: The Core Directive

Synthesis of indazole derivatives generally follows two distinct logical pathways: Type I (Ring Construction) and Type II (Core Functionalization) .

Visualization of Synthetic Logic

Figure 1: Decision matrix for indazole synthesis. Type I strategies build the ring, offering substitution flexibility. Type II strategies utilize the pre-formed core, requiring strict regiocontrol.

Technical Deep Dive: Mastering Regioselectivity (N1 vs. N2)

The most common failure mode in indazole synthesis is the formation of inseparable N1/N2 isomer mixtures. The 1H-indazole (N1-H) is thermodynamically more stable than the 2H-indazole (N2-H) by approximately 2–4 kcal/mol due to the preservation of the benzenoid structure.

The Mechanistic Causality

-

Thermodynamic Control (N1-Selective):

-

Conditions: Strong bases (NaH, KOtBu), polar aprotic solvents (DMF, DMSO), higher temperatures.

-

Mechanism: The indazolyl anion equilibrates. The electrophile attacks the N1 position to retain the aromaticity of the benzene ring (Clar’s sextet rule).

-

Result: >90% N1-alkylation.

-

-

Kinetic Control (N2-Selective):

-

Conditions: Mild bases (Cs2CO3), non-polar solvents, lower temperatures, or specific directing groups (e.g., Meerwein salts).

-

Mechanism: The lone pair on N2 is more accessible (less sterically hindered by the C7 proton) and more nucleophilic in the neutral tautomer.

-

Result: Enhanced N2-alkylation (though often still a mixture).

-

Experimental Protocol: Self-Validating System

Objective: Synthesis of 3-iodo-1-methyl-1H-indazole (A versatile intermediate for Suzuki coupling). Method: Regioselective N-Methylation followed by C3-Iodination.

Step 1: Thermodynamic N-Methylation (N1-Selective)

-

Setup: Flame-dry a 250 mL Round Bottom Flask (RBF). Charge with 1H-indazole (5.0 g, 42.3 mmol) and anhydrous DMF (50 mL).

-

Deprotonation: Cool to 0°C (ice bath). Add NaH (60% dispersion in oil, 1.2 eq, 50.8 mmol) portion-wise over 15 mins.

-

Checkpoint: Observe vigorous H2 gas evolution. Wait until bubbling ceases (approx. 30 mins) to ensure complete anion formation.

-

-

Alkylation: Add Iodomethane (MeI) (1.1 eq, 46.5 mmol) dropwise via syringe.

-

Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x). Wash organic layer with LiCl (5% aq) to remove DMF. Dry over Na2SO4.[3]

-

Purification: Flash chromatography.

-

Critical QC: 1H NMR (CDCl3). N1-Me signal appears ~4.05 ppm. (N2-Me would be ~4.20 ppm and typically shows different splitting patterns for C7-H).

-

Step 2: C3-Iodination (Electrophilic Aromatic Substitution)

-

Setup: Dissolve 1-methyl-1H-indazole (from Step 1) in DMF (10 vol).

-

Reagent: Add KOH (3.0 eq) followed by Iodine (I2) (1.2 eq) portion-wise.

-

Why: Base-mediated iodination prevents the formation of HI, which can cause side reactions.

-

-

Reaction: Stir at RT for 3–6 hours.

-

Validation: Monitor consumption of the methylated intermediate.

-

-

Workup: Quench with aqueous Sodium Thiosulfate (Na2S2O3) to reduce excess iodine (color change from purple/brown to yellow/clear).

-

Yield: Expect 85–95% yield of a white/off-white solid.

Advanced Signaling & Mechanism of Action

For kinase inhibitors (e.g., targeting VEGFR or FGFR), the indazole derivative typically functions as a Type I or Type II inhibitor.

Kinase Inhibition Workflow

Figure 2: Mechanism of Action for Indazole-based Kinase Inhibitors. The scaffold competes with ATP for the binding cleft, shutting down oncogenic signaling cascades.

References

-

Review of Indazole Synthesis & Biological Significance

-

Regioselective N-Alkyl

-

FDA Approved Indazole Drugs (Pazopanib) [7][8]

- Source: N

- Title: Pazopanib Hydrochloride (Votrient)

-

URL:[Link]

-

Recent Advances in Indazole Kinase Inhibitors

-

FGFR4 Inhibitor Design

- Source: PubMed / European Journal of Medicinal Chemistry

- Title: Design, synthesis and biological evaluation of indazole derivatives as selective covalent inhibitors of FGFR4

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. login.medscape.com [login.medscape.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

"solubility of Dimethyl 6-methyl-1H-indazole-3,5-dicarboxylate in organic solvents"

Executive Summary: The Physicochemical Framework

Dimethyl 6-methyl-1H-indazole-3,5-dicarboxylate (CAS: 1788041-62-2) represents a critical scaffold in the synthesis of multi-targeted kinase inhibitors and bioactive heterocyclic compounds. Its orthogonal functionalization—specifically the diester motif at positions 3 and 5—allows for divergent synthesis strategies. However, its utility is frequently bottlenecked by a lack of empirical solubility data, which complicates process scaling and purification.

This technical guide provides a comprehensive analysis of the solubility landscape for this indazole derivative. Moving beyond simple "soluble/insoluble" binaries, we define the thermodynamic boundaries that govern its dissolution, offering a self-validating protocol for solubility determination and predictive modeling for solvent selection in recrystallization processes.

Chemical Identity & Structural Analysis

To understand solubility, we must first analyze the solute-solvent interaction potential encoded in the molecular structure.

| Property | Specification |

| Compound Name | This compound |

| CAS Number | 1788041-62-2 |

| Molecular Formula | C₁₂H₁₂N₂O₄ |

| Molecular Weight | 248.23 g/mol |

| Core Scaffold | 1H-Indazole |

| H-Bond Donors | 1 (N-H at position 1) |

| H-Bond Acceptors | 5 (N at pos 2, Carbonyl oxygens, Ether oxygens) |

| Predicted LogP | ~1.8 – 2.2 (Moderate Lipophilicity) |

Solubility Mechanism: The molecule possesses a "push-pull" electronic structure. The N-H group acts as a hydrogen bond donor (HBD), making it susceptible to interactions with polar protic solvents (e.g., alcohols). Conversely, the two methyl ester groups are lipophilic but polar, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) while limiting solubility in purely non-polar hydrocarbons (e.g., Hexane).

Solubility Landscape & Solvent Classification

Based on the Hansen Solubility Parameters (HSP) and functional group analysis, the solubility profile is categorized into three distinct zones. This classification drives solvent selection for reaction mediums versus purification anti-solvents.

Zone A: High Solubility (Reaction Media)

-

Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

-

Mechanism: Strong dipole-dipole interactions and H-bond acceptance disrupt the crystal lattice efficiently.

-

Application: Ideal for stock solutions (>50 mg/mL) and nucleophilic substitution reactions.

Zone B: Temperature-Dependent Solubility (Recrystallization)

-

Solvents: Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile.

-

Mechanism: Moderate solubility at room temperature (298.15 K) that increases exponentially with temperature (van't Hoff behavior).

-

Application: These are the target solvents for purification. The compound dissolves at reflux but crystallizes upon cooling.

Zone C: Low Solubility (Anti-Solvents)

-

Solvents: Water, Hexane, Heptane, Diethyl Ether.

-

Mechanism: High interfacial tension and lack of compatible H-bonding motifs prevent solvation.

-

Application: Used to crash-precipitate the product from Zone A or Zone B solutions.

Experimental Protocol: Laser Monitoring Solubility Determination

Standard gravimetric methods are prone to error due to solvent evaporation and supersaturation. The following protocol utilizes a dynamic laser monitoring technique for high-precision data.

Workflow Logic

The system relies on the Tyndall effect. A laser passes through a suspension; as the temperature rises, the solid dissolves, and laser transmission increases. The "Clear Point" marks the saturation temperature (

Figure 1: Dynamic Laser Solubility Determination Workflow. This closed-loop system prevents solvent loss and visually confirms saturation equilibrium.

Step-by-Step Methodology

-

Preparation: Accurately weigh the indazole derivative (

) and solvent ( -

Equilibration: Initiate stirring at 400 rpm. The mixture should be a turbid suspension.

-

Ramping: Increase temperature linearly at a rate of 0.2 K/min to ensure thermodynamic equilibrium is maintained (avoiding thermal lag).

-

Detection: Continuously monitor laser intensity through the vessel.

-

Endpoint: The temperature at which laser transmission reaches its maximum plateau (indicating complete dissolution) is recorded as

. -

Validation: Cool the solution slightly below

to observe immediate nucleation (hysteresis check).

Thermodynamic Modeling

To extrapolate solubility data for process design, experimental points (

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of organic solids.

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[2]

- : Empirical parameters derived from regression analysis.

Interpretation:

-

Parameter B : Reflects the enthalpy of solution. A negative B value indicates an endothermic process (solubility increases with T).

-

Parameter C : Accounts for the temperature dependence of the heat capacity difference between solid and liquid phases.

The van't Hoff Equation

Used for determining thermodynamic functions (

-

Linearity Check: A plot of

vs

Practical Application: Recrystallization Strategy

For purification of this compound, a "Cooling + Anti-Solvent" hybrid approach is recommended based on its solubility profile.

Recommended Solvent System: Ethanol (Solvent) / Water (Anti-Solvent).

Figure 2: Hybrid Recrystallization Pathway. Utilizing the differential solubility between Ethanol (high T) and Water (low T) maximizes yield and purity.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.

-

Zhang, X. K., Liu, B. N., Liu, M., Liu, D. K., & Wang, P. B. (2012).[3] 1,3-Dimethyl-1H-indazol-6-amine.[4][3] Acta Crystallographica Section E: Structure Reports Online, 68(5), o1291.

-

Shakeel, F., et al. (2021). Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole. ACS Omega, 6(7), 4825–4836. (Methodology Reference for Apelblat Analysis).

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Utility of the Indazole Scaffold, Exemplified by 3-Methyl-6-nitro-1H-indazole as a Synthetic Building Block

Introduction

The indazole core is a privileged heterocyclic motif frequently encountered in molecules of significant biological and pharmaceutical importance.[1][2] Its unique electronic properties and structural rigidity make it an attractive scaffold for the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents.[1][3] This guide provides an in-depth exploration of the synthetic utility of indazole derivatives, with a specific focus on 3-Methyl-6-nitro-1H-indazole as a versatile and highly valuable building block. While the specific compound "Dimethyl 6-methyl-1H-indazole-3,5-dicarboxylate" is not extensively documented in publicly available literature, 3-Methyl-6-nitro-1H-indazole serves as an excellent, well-characterized proxy to demonstrate the chemical transformations and strategic applications inherent to this class of molecules. Its role as a key precursor in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib, underscores its significance in modern medicinal chemistry.[4]

This document will detail the physicochemical properties of 3-Methyl-6-nitro-1H-indazole, delineate its application in a validated synthetic workflow, and provide robust, step-by-step protocols for its key chemical transformations. The underlying principles of reaction mechanisms and the rationale for procedural choices are elucidated to provide researchers with a comprehensive and actionable resource.

Physicochemical Properties of 3-Methyl-6-nitro-1H-indazole

A thorough understanding of a building block's physical and chemical characteristics is paramount for its effective utilization in synthesis. The properties of 3-Methyl-6-nitro-1H-indazole are summarized below.

| Property | Value |

| CAS Number | 6494-19-5 |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

| Appearance | Solid powder |

| Melting Point | 187-188 °C |

| Boiling Point (Predicted) | 384.9±22.0 °C |

| Density | 1.437 g/cm³ |

Table 1: Key physicochemical properties of 3-methyl-6-nitro-1H-indazole.[4]

Core Application: A Gateway to Pazopanib Synthesis

The primary and most notable application of 3-methyl-6-nitro-1H-indazole is its function as a critical starting material in the synthesis of Pazopanib, an anti-cancer therapeutic. The synthetic route hinges on a sequence of transformations designed to elaborate the indazole core into a key intermediate, N,2,3-trimethyl-2H-indazol-6-amine.[4] This pathway involves two principal operations: the reduction of the C6-nitro group to a primary amine and the subsequent regioselective methylation of the indazole ring system.

Caption: Synthetic workflow to a key Pazopanib intermediate.

Experimental Protocols: From Building Block to Advanced Intermediate

The following protocols provide detailed methodologies for the key transformations of 3-methyl-6-nitro-1H-indazole.

Protocol 1: Reduction of the C6-Nitro Group

The conversion of the electron-withdrawing nitro group to an amino group is a foundational step that dramatically alters the reactivity of the benzene portion of the indazole ring, enabling subsequent coupling reactions. The use of tin(II) chloride in concentrated hydrochloric acid is a classic and effective method for this transformation.

Rationale: Tin(II) chloride (SnCl₂) is a mild and efficient reducing agent for aromatic nitro compounds. The reaction proceeds in a strongly acidic medium (concentrated HCl), which facilitates the multi-electron transfer process from Sn(II) to the nitro group. The initial product is the hydrochloride salt of the amine, which is often a crystalline solid that can be easily isolated by filtration.[4] Neutralization with a base is then required to liberate the free amine for subsequent steps.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend 3-methyl-6-nitro-1H-indazole (10 g, 0.06 mol) in 2-methoxyethyl ether (100 ml).

-

Cooling: Cool the stirred suspension to 0 °C using an ice bath.

-

Reagent Addition: Prepare a solution of tin(II) chloride dihydrate (45 g, 0.24 mol) in concentrated hydrochloric acid (86 ml). Add this solution dropwise to the indazole suspension over a period of 15 minutes. Crucial Insight: Maintain the internal reaction temperature below 10 °C during the addition to control the exothermic reaction and prevent potential side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir for an additional 20 minutes at ambient temperature.

-